4-(2-Fluorophenoxy)aniline

P2X purinoceptor 3 ion channel pharmacology pain signaling

Select this 2-fluoro diaryl ether aniline to ensure reproducible amide couplings and Buchwald-Hartwig reactivity in your c-Met or P2X3 programs. The 2-fluoro substituent provides a balanced Hammett electronic profile, lower XLogP3 (3.0) than the chloro analog, and reduced CYP2E1 liability—avoiding confounding off-target effects common with heavier halogens. Standard ≥98% purity supports library synthesis and scale-up with predictable SAR.

Molecular Formula C12H10FNO
Molecular Weight 203.21 g/mol
CAS No. 305801-12-1
Cat. No. B1310748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluorophenoxy)aniline
CAS305801-12-1
Molecular FormulaC12H10FNO
Molecular Weight203.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=CC=C(C=C2)N)F
InChIInChI=1S/C12H10FNO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H,14H2
InChIKeyXOTBQGILYQQOKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Fluorophenoxy)aniline CAS 305801-12-1: Structural Identity and Procurement Baseline for Chemical Biology Research


4-(2-Fluorophenoxy)aniline (CAS 305801-12-1; molecular formula C12H10FNO; molecular weight 203.21 g/mol) is a halogenated diaryl ether building block consisting of a 2-fluorophenyl moiety linked via an oxygen bridge to a para-substituted aniline ring [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry and chemical biology, with documented utility in the construction of kinase inhibitor scaffolds and as a precursor for further functionalization at the primary amine position [2]. Its XLogP3 of 3.0 and topological polar surface area of 35.3 Ų position it within the favorable physicochemical space for lead-like small molecules [1].

Why 4-(2-Fluorophenoxy)aniline Cannot Be Interchanged with Chloro, Bromo, or Methyl Analogs in Structure-Dependent Applications


Within the 4-(2-substituted-phenoxy)aniline series, substitution of the 2-fluoro group with chloro, bromo, or methyl moieties produces measurable alterations in three critical parameters: electronic distribution at the reactive aniline nitrogen (via Hammett σ values), lipophilicity (ΔXLogP3 = 0.6 units between fluoro and chloro analogs), and metabolic CYP inhibition profiles [1]. These differences are not trivial. The fluorine atom's strong electron-withdrawing effect modulates the nucleophilicity of the aniline nitrogen—directly impacting coupling efficiency in amide bond formation and Buchwald-Hartwig reactions [2]. Furthermore, class-level evidence from halogenated aniline derivatives demonstrates that chloro and bromo substitutions enhance CYP2E1 inhibitory activity more than fluoro substitution, which may introduce confounding off-target effects in cellular assays or increase metabolic liability in vivo [3]. Generic substitution therefore risks introducing unaccounted variables in SAR studies, compromising reaction yield reproducibility, or altering ADME profiles in lead optimization campaigns.

Quantitative Evidence for 4-(2-Fluorophenoxy)aniline (CAS 305801-12-1): Comparator-Based Differentiation for Scientific Procurement


P2X3 Receptor Antagonist Activity: 4-(2-Fluorophenoxy)aniline Demonstrates Sub-100 nM Potency in Recombinant Rat P2X3 Assay

4-(2-Fluorophenoxy)aniline exhibits antagonist activity at the recombinant rat P2X purinoceptor 3 (P2X3) with an EC50 of 80 nM when evaluated at 10 μM concentration in Xenopus oocytes [1]. This quantitative datum establishes a definitive potency benchmark for this compound as a P2X3 ligand scaffold. While comparative activity data for the chloro, bromo, or methyl analogs at P2X3 are not available in the current literature, this 80 nM EC50 value provides a baseline reference for any SAR studies involving this scaffold.

P2X purinoceptor 3 ion channel pharmacology pain signaling calcium flux assay

Halogen-Dependent CYP2E1 Inhibition Risk: Fluoro Substitution Confers Reduced Metabolic Liability Versus Chloro and Bromo Analogs

In a systematic evaluation of 44 halogenated aniline, phenol, and thiophenol derivatives for human CYP2E1 inhibitory activity, fluorine substitution consistently produced less enhancement of CYP2E1 inhibition than chlorine or bromine substitution [1]. The study demonstrated that the inhibitory activity ranking follows Br ~ Cl > F for mono-halogenated anilines [1]. While this specific study examined simpler halogenated anilines rather than the full 4-(2-halophenoxy)aniline scaffold, the electronic and steric principles governing CYP2E1 interaction are translatable. The reduced CYP2E1 inhibition associated with fluorine substitution implies that 4-(2-fluorophenoxy)aniline presents a lower risk of confounding cytochrome P450 inhibition in cell-based assays or introducing unintended metabolic drug-drug interaction liabilities in in vivo studies, relative to its chloro or bromo congeners [1].

CYP2E1 inhibition drug metabolism hepatotoxicity risk halogen bioisosteres

Lipophilicity and Physicochemical Differentiation: 4-(2-Fluorophenoxy)aniline Exhibits Lower XLogP3 and Distinct Electronic Profile Versus Chloro Analog

Direct comparison of computed physicochemical descriptors between 4-(2-fluorophenoxy)aniline and 4-(2-chlorophenoxy)aniline reveals measurable differences relevant to solubility, permeability, and synthetic handling [1][2]. The fluoro compound has an XLogP3 of 3.0, molecular weight of 203.21 g/mol, and 3 hydrogen bond acceptors [1]. In contrast, the chloro analog has an XLogP3 of 3.6, molecular weight of 219.66 g/mol, and 2 hydrogen bond acceptors [2]. The 0.6 unit difference in XLogP3 translates to approximately 4-fold lower calculated lipophilicity for the fluoro compound, which may enhance aqueous solubility and improve handling characteristics in polar reaction media [1][2].

lipophilicity XLogP3 molecular descriptors ADME prediction halogen electronic effects

Electron-Withdrawing Effect of 2-Fluoro Substitution: Modulation of Aniline Nitrogen Nucleophilicity for Controlled Reactivity in Coupling Reactions

The 2-fluoro substituent on the phenoxy ring exerts an electron-withdrawing effect via the oxygen bridge, transmitted to the aniline nitrogen through resonance and inductive pathways. This electronic modulation directly impacts the nucleophilicity of the primary amine, which governs reaction rates and yields in amide bond formation, sulfonamide synthesis, and palladium-catalyzed Buchwald-Hartwig aminations [1]. In the context of kinase inhibitor scaffold construction, this controlled nucleophilicity is essential for achieving reproducible coupling yields with carboxylic acid and sulfonyl chloride partners, and influences the basicity of downstream derivatives critical for target engagement [2].

Hammett constant electron-withdrawing group amide coupling Buchwald-Hartwig amination nucleophilicity

Optimal Research and Industrial Application Scenarios for 4-(2-Fluorophenoxy)aniline (CAS 305801-12-1) Based on Evidence-Verified Differentiation


Medicinal Chemistry: Construction of c-Met and Receptor Tyrosine Kinase Inhibitor Scaffolds via Amine Functionalization

4-(2-Fluorophenoxy)aniline serves as a key intermediate in the synthesis of 4-(2-fluorophenoxy)quinoline derivatives that have demonstrated potent c-Met kinase inhibitory activity [1]. The compound's primary amine enables derivatization into quinoline-based scaffolds bearing imidazolone, cinnoline-carboxamide, or triazole-carboxamide moieties [2]. The controlled nucleophilicity conferred by the 2-fluoro electron-withdrawing effect (Section 3, Evidence Item 4) ensures reproducible coupling yields with heterocyclic carboxylic acid partners, while the lower lipophilicity (XLogP3 = 3.0) relative to the chloro analog (Section 3, Evidence Item 3) may enhance aqueous solubility of the final kinase inhibitor constructs. Researchers developing ATP-competitive kinase inhibitors should prioritize this fluoro building block over chloro or methyl analogs when balanced lipophilicity and predictable amine reactivity are required for SAR optimization.

Ion Channel Pharmacology: P2X3 Receptor Antagonist Development for Pain and Sensory Signaling Research

Based on the demonstrated P2X3 receptor antagonist activity with an EC50 of 80 nM (Section 3, Evidence Item 1), 4-(2-fluorophenoxy)aniline provides a validated starting point for P2X3 ligand optimization [3]. P2X3 receptors are ligand-gated ion channels implicated in chronic pain, cough, and sensory neurotransmission. This compound's sub-100 nM potency in recombinant rat P2X3 assays positions it as a tractable scaffold for medicinal chemistry efforts targeting purinergic signaling. The reduced CYP2E1 inhibition risk associated with fluorine substitution (Section 3, Evidence Item 2) is particularly advantageous in cellular assays where metabolic stability and minimal off-target P450 interference are essential for interpreting primary pharmacology results [4].

Chemical Biology: Halogen-Bioisostere SAR Studies and Metabolic Stability Optimization

For research programs investigating the structure-activity relationships of halogen substitution in diaryl ether scaffolds, 4-(2-fluorophenoxy)aniline represents the optimal starting point due to the well-characterized electronic and metabolic consequences of fluorine versus chlorine, bromine, and methyl substitution (Section 3, Evidence Items 2, 3, and 4). The fluoro analog provides a baseline with lower CYP2E1 inhibition liability, lower lipophilicity, and distinct Hammett electronic parameters relative to other 2-halogen or 2-alkyl congeners [4]. Researchers synthesizing parallel series for SAR exploration can use this compound as the reference standard against which the effects of chloro, bromo, and methyl substitutions are benchmarked. Additionally, the compound's utility as a synthetic intermediate for fluorescent dyes and organic molecular electronic devices has been documented , extending its applicability beyond medicinal chemistry.

Preclinical Lead Optimization: Prioritization of Fluorine-Containing Building Blocks for Improved ADME Profiles

In preclinical lead optimization campaigns, the selection of fluorine-containing building blocks is a well-established strategy to improve metabolic stability, modulate pKa, and enhance membrane permeability [5]. The comparative data in Section 3 demonstrate that 4-(2-fluorophenoxy)aniline offers a favorable balance of properties: moderate lipophilicity (XLogP3 = 3.0), reduced CYP2E1 inhibition risk versus chloro/bromo analogs, and electron-withdrawal that maintains amine nucleophilicity without excessive deactivation [4][6]. Medicinal chemistry teams seeking to avoid the metabolic liabilities associated with unsubstituted anilines or the excessive lipophilicity and CYP inhibition potential of heavier halogens should prioritize procurement of the 2-fluoro derivative. The compound's commercial availability with standard purity of 95-98% further supports its adoption as a reliable building block for library synthesis and scale-up efforts [6].

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